molecular formula C6H12N2O2 B568283 2,5-Diamino-2-methyl-pent-3-enoic acid CAS No. 111656-48-5

2,5-Diamino-2-methyl-pent-3-enoic acid

Cat. No.: B568283
CAS No.: 111656-48-5
M. Wt: 144.174
InChI Key: QOIQIPISRJHZOE-UHFFFAOYSA-N
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Description

2,5-Diamino-2-methyl-pent-3-enoic acid is an organic compound with the molecular formula C6H12N2O2. This compound is characterized by the presence of two amino groups and a double bond in its structure, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-2-methyl-pent-3-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-diamino-2-methylpentane with an oxidizing agent to introduce the double bond at the 3-position. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-2-methyl-pent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products

The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2,5-Diamino-2-methyl-pent-3-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diamino-2-methyl-pent-3-enoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The double bond in the structure may also participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminoterephthalic acid: Another compound with two amino groups, but with a different structural framework.

    Pentenoic acids: Compounds with similar carbon chain lengths and double bonds but lacking amino groups.

Properties

IUPAC Name

(E)-2,5-diamino-2-methylpent-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-6(8,5(9)10)3-2-4-7/h2-3H,4,7-8H2,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQIPISRJHZOE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/CN)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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